molecular formula C6H12N2O B087704 1-Acetylpiperazine CAS No. 13889-98-0

1-Acetylpiperazine

Cat. No. B087704
CAS RN: 13889-98-0
M. Wt: 128.17 g/mol
InChI Key: PKDPUENCROCRCH-UHFFFAOYSA-N
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Description

1-Acetylpiperazine is a compound that has been studied for its various chemical and physical properties. Research has focused on its synthesis, molecular structure, chemical reactions, and physical and chemical properties, revealing its potential in various applications excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of 1-Acetylpiperazine and its derivatives has been explored in several studies. For instance, water-soluble silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units were synthesized, showing potential for DNA interaction and cytotoxic effects [(Hüseyin Baş et al., 2019)]. Additionally, the enantioselective total synthesis of related compounds showcases the diverse synthetic approaches utilized for 1-Acetylpiperazine derivatives [(Julian A. Codelli et al., 2012)].

Molecular Structure Analysis

Studies have delved into the molecular structure of 1-Acetylpiperazine, highlighting its conformational stability. An example includes a theoretical and experimental study that focused on its conformational isomers and optimized geometric parameters [(Nesrin Emir et al., 2014)]. Another research determined the crystal and molecular structure of related compounds, providing insights into the conformational preferences of the piperazine ring and its substituents [(I. W. Bassi et al., 1977)].

Chemical Reactions and Properties

1-Acetylpiperazine undergoes various chemical reactions, contributing to its versatile chemical properties. For instance, its interaction with DNA and inhibition of topoisomerase enzymes have been examined, offering a glimpse into its potential biological interactions [(Hüseyin Baş et al., 2019)]. Another study synthesized a novel compound by coupling 1-Acetylpiperazine with caffeic acid, showing potent anti-inflammatory effects [(S. Park et al., 2014)].

Physical Properties Analysis

The physical properties of 1-Acetylpiperazine, such as its conformational stability, have been analyzed through infrared and Raman spectra, supported by density functional theory (DFT) calculations [(Nesrin Emir et al., 2014)]. This research provides valuable information on the preferred conformations and steric interactions within the molecule.

Chemical Properties Analysis

The chemical properties of 1-Acetylpiperazine derivatives have been explored in various contexts, including their potential as antimicrobial agents and their ability to interact with DNA. These studies underscore the compound's diverse chemical functionality and its potential applications in different fields [(Z. Zaidi et al., 2021)].

Scientific Research Applications

Summary of the Application

1-Acetylpiperazine is used in the synthesis of a series of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives . It is also used in the synthesis of 2-substituted-N-(naphth-1-ylmethyl)-pyrimidin-4-amines and 2-substituted-N-benzhydrylpyrimidin-4-amines .

Methods of Application or Experimental Procedures

Interaction with Fullerenes

Summary of the Application

1-Acetylpiperazine is used in the study of the interaction mechanisms of undoped, silicon- and boron-doped C20 fullerenes . The study investigates the stability, electronic properties, influence of water on the solubility and stability, molecular parameters, descriptive vibrational bands and nuclear magnetic resonance shielding values .

Methods of Application or Experimental Procedures

The quantum mechanical calculations were carried out using the M06-2X functional and the 6-31G(d) basis set . It is observed that all the complexes are more stabilized in water compared to the gas phase .

Results or Outcomes

The most stable complex was found as silicon-doped fullerene interacting with the carbonyl edge of 1-acetylpiperazine releasing energy of 64.13 kcal/mol in water . These findings could have potential applications in various fields, including material science and nanotechnology.

Safety And Hazards

1-Acetylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage. It may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDPUENCROCRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160833
Record name 1-Acetylpiperazine
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperazine

CAS RN

13889-98-0
Record name 1-Acetylpiperazine
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Record name 1-Acetylpiperazine
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Record name 13889-98-0
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Record name 1-Acetylpiperazine
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Record name 1-acetylpiperazine
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Record name 1-Acetylpiperazine
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Synthesis routes and methods

Procedure details

1-Acetyl-4-tert-butoxycarbonylpiperazine was treated with 8 M HCl/EtOAc to afford the title compound in near quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
N Emir, M Bilge, M Tursun, G Keşan, C Parlak - Spectrochimica Acta Part A …, 2014 - Elsevier
Infrared and Raman spectra of 1-acetylpiperazine (1-ap) have been recorded in the region of 4000–40 cm −1 . The conformational isomers, optimized geometric parameters, normal …
Number of citations: 7 www.sciencedirect.com
H Baş, B Barut, Z Biyiklioglu, A Özel - Dyes and Pigments, 2019 - Elsevier
In this study, axially 1-acetylpiperazine substituted silicon (IV) phthalocyanine, naphthalocyanine 2, 3 and their water soluble derivatives 2a, 3a were synthesized for the first time and …
Number of citations: 30 www.sciencedirect.com
I Araya, S Kanazawa, H Akita - Chemical and Pharmaceutical …, 2008 - jstage.jst.go.jp
… This intermediate (6) is transformed into the candidate compound (1) by two steps; oxidation, and substitution reaction of the resultant sulfone (7) with 1-acetylpiperazine. This synthetic …
Number of citations: 2 www.jstage.jst.go.jp
Ö Alver, C Parlak, MI Elzagheid… - Adsorption Science & …, 2018 - journals.sagepub.com
The interaction mechanisms of undoped, silicon- and boron-doped C20 fullerenes and 1-acetylpiperazine (1-ap) were investigated. Stability, electronic properties, influence of water on …
Number of citations: 4 journals.sagepub.com
WA Loughlin, MA McCleary, PC Healy - … Crystallographica Section E …, 2003 - scripts.iucr.org
The title compound, C10H14N2O3, (I), is a key intermediate in the synthesis of the cyclic dehydropeptide albonoursin, which has been found to exhibit useful biological and …
Number of citations: 2 scripts.iucr.org
VR Little, K Vaughan - Canadian Journal of Chemistry, 2014 - cdnsciencepub.com
… The reaction of 1-acetylpiperazine with a series of diazonium salts afforded the 4-acetyl–1-[2-aryl-1-diazenyl]piperazines (1) in moderate to excellent yields of 66%–95%. Compound 1e …
Number of citations: 2 cdnsciencepub.com
D Manetti, C Ghelardini, A Bartolini, S Dei… - Journal of medicinal …, 2000 - ACS Publications
… Benzoyl or an arenesulfonyl chloride (1 mmol) and N(C 2 H 5 ) 3 (1.5 mmol) were added to the appropriate amine (commercially available 1-acetylpiperazine, 5−8) dissolved in few …
Number of citations: 46 pubs.acs.org
D Nemeckova-Herova, P Pazdera - Current organic synthesis, 2015 - ingentaconnect.com
… The fraction diagrams of all three forms of piperazine and both forms of 1-acetylpiperazine in dependence on pH were calculated using Hydra/Medusa Chemical Equilibrium Database …
Number of citations: 4 www.ingentaconnect.com
T Irikura, K Masuzawa, M Kitagawa… - … Zasshi: Journal of the …, 1964 - europepmc.org
… SYNTHESES OF 1-ACETYLPIPERAZINE AND 1,4-BIS(ARYLOXYACETYL)PIPERAZINE DERIVATIVES]. - Abstract - Europe PMC … SYNTHESES OF 1-ACETYLPIPERAZINE AND 1,4-BIS(ARYLOXYACETYL)PIPERAZINE …
Number of citations: 2 europepmc.org
D Herová - US Patent 20100152158 A1, 2010 - is.muni.cz
… Computer modeling of acid-base equilibria for piperazine, 1-ethyland 1-acetylpiperazine was used as the ground for the prediction of reaction conditions suitable for this synthetic …
Number of citations: 3 is.muni.cz

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